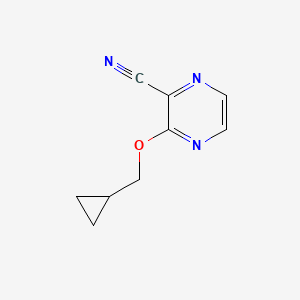
3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile” consists of a pyrazine ring with a cyclopropylmethoxy group at the 3-position and a carbonitrile group at the 2-position .Scientific Research Applications
Pyrazine Derivatives in Pharmacology
Pyrazine derivatives, including 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile, have been extensively studied for their diverse pharmacological effects. These compounds have shown prominent effects as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for various types, antidiabetic, treatments for arteriosclerosis, and antiviral agents. The broad spectrum of pharmacological activities associated with pyrazine derivatives has led to increased research interest, aiming to develop more effective and clinically significant compounds through rationalization of the biological activities discovered (Ferreira & Kaiser, 2012).
Pyrazine Derivatives in Food Science
In food science, pyrazines are notable for their contribution to the flavor profile of various food products, particularly through the Maillard reaction. Control strategies for the generation of pyrazines during food processing have been emphasized, including the use of new reactants, modification of reaction conditions, and adoption of emerging technologies such as ultrasound to promote pyrazines formation. This highlights the applicability of pyrazine derivatives in enhancing food flavors and their controlled synthesis in industrial food processing (Yu et al., 2021).
Pyrazine Derivatives in Organic Synthesis
Pyrazine and pyrazole derivatives have been utilized extensively in organic synthesis, serving as key intermediates for the development of various biologically active compounds. The synthesis approaches for these heterocycles involve a variety of methods, including condensation followed by cyclization, showcasing their versatility in medicinal and combinatorial chemistry for the design of compounds with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities (Dar & Shamsuzzaman, 2015).
Pyrazine Derivatives in Environmental and Health Sciences
In environmental and health sciences, studies have investigated the presence and impact of pyrethroid residues, a class of compounds related to pyrazine derivatives, in various ecosystems. These studies have highlighted the widespread detection of pyrethroids in soils, water, sediments, and indoor environments, as well as their accumulation in the human body, pointing to significant health risks associated with exposure to these compounds (Tang et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclopropylmethoxy)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-8-9(12-4-3-11-8)13-6-7-1-2-7/h3-4,7H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYCRCKJCQWWDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CN=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

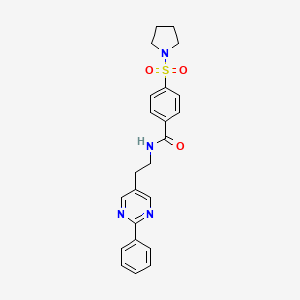

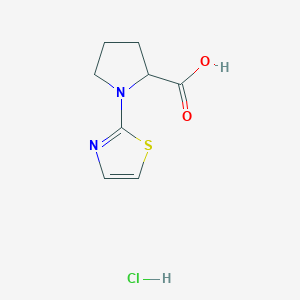
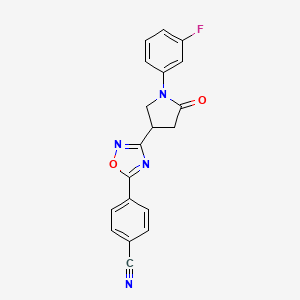
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-9-methylpurin-6-amine](/img/structure/B2417657.png)
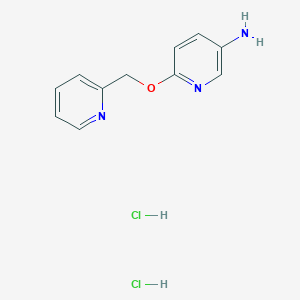
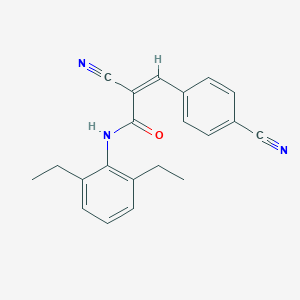
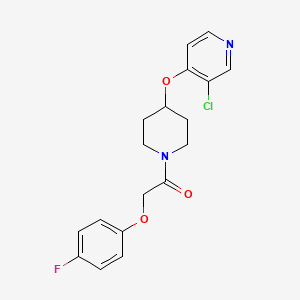
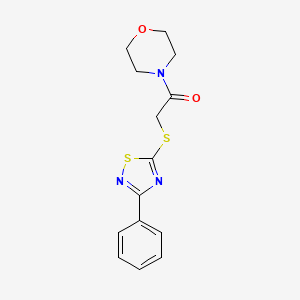
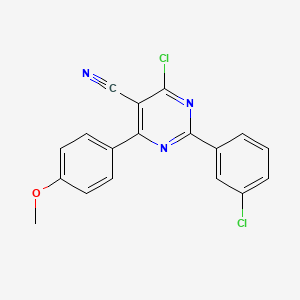

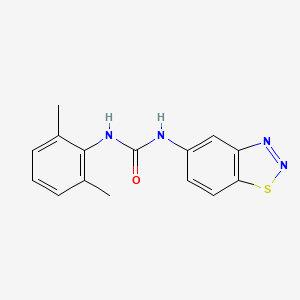

![2-((4-fluorophenyl)thio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2417675.png)